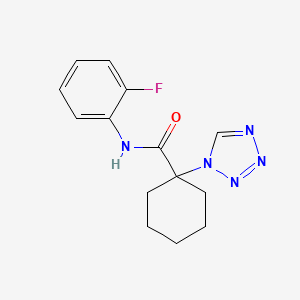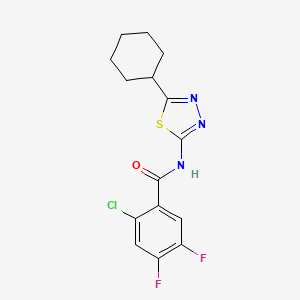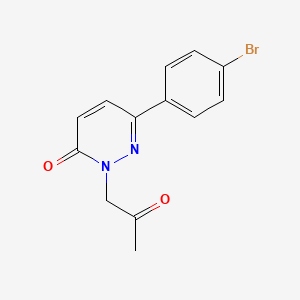
N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, also known as ABT-639, is a compound that belongs to the class of drugs called sodium channel blockers. It is a potent and selective inhibitor of the Nav1.7 sodium channel, which plays a crucial role in pain signaling. ABT-639 has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various pain conditions.
Wirkmechanismus
N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide acts as a potent and selective inhibitor of the Nav1.7 sodium channel, which plays a crucial role in pain signaling. By blocking the Nav1.7 channel, N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide reduces the transmission of pain signals from the peripheral nerves to the central nervous system, thereby reducing the sensation of pain.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is metabolized by the liver and excreted primarily in the urine. N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has several advantages as a research tool for the study of pain signaling. It is a potent and selective inhibitor of the Nav1.7 sodium channel, which makes it a valuable tool for investigating the role of this channel in pain transmission. In addition, N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has a low potential for abuse and addiction, which makes it a safer alternative to opioids for the study of pain conditions in animals.
One limitation of N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is that it is a relatively new compound, and its long-term safety and efficacy have not yet been fully established. In addition, N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is currently only available in limited quantities, which may limit its use in some research studies.
Zukünftige Richtungen
There are several potential future directions for the study of N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide and its therapeutic applications. One area of research is the development of more potent and selective Nav1.7 inhibitors, which could lead to the development of more effective pain treatments with fewer side effects.
Another potential future direction is the investigation of N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide in combination with other pain medications, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or other sodium channel blockers. This could lead to the development of more effective combination therapies for the treatment of chronic pain conditions.
Finally, the study of N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide in animal models of other neurological conditions, such as epilepsy or multiple sclerosis, could provide valuable insights into the role of sodium channels in these conditions and the potential therapeutic applications of Nav1.7 inhibitors.
Synthesemethoden
The synthesis of N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves the reaction of 2-fluoroaniline with cyclohexanone to form 2-fluorocyclohexanone. The resulting compound is then reacted with sodium azide and copper(I) iodide to form the tetrazole ring. Finally, the tetrazole compound is reacted with N-ethyl-N-(3-dimethylaminopropyl)carbodiimide and cyclohexylamine to form N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of pain conditions. It has been shown to be effective in animal models of neuropathic pain, inflammatory pain, and osteoarthritis pain. In addition, N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has been shown to have a low potential for abuse and addiction, making it a promising alternative to opioids for the treatment of chronic pain.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O/c15-11-6-2-3-7-12(11)17-13(21)14(8-4-1-5-9-14)20-10-16-18-19-20/h2-3,6-7,10H,1,4-5,8-9H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKKRVJNYQKIMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=CC=CC=C2F)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-butyl-2-(3-{[methyl(pyrazin-2-ylmethyl)amino]methyl}phenyl)pyrimidin-4(3H)-one](/img/structure/B6046973.png)

![6-(2-pyrimidinylamino)-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione](/img/structure/B6046983.png)
![N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-bromo-1-naphthyl)oxy]acetohydrazide](/img/structure/B6046986.png)
![N-1,3-benzodioxol-5-yl-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6046993.png)

![6-(1-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)pyrimidin-4(3H)-one](/img/structure/B6047009.png)
![2-({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B6047013.png)
![tetrahydro-2-furanylmethyl 7-(3-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6047016.png)
![7-(3-methylbenzyl)-2-[(2E)-2-methyl-2-buten-1-yl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6047024.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B6047035.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-fluorobenzoate](/img/structure/B6047036.png)
![N'-(4-fluorophenyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6047056.png)